molecular formula C11H11BrClN3 B12838407 6-Bromo-2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine

6-Bromo-2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B12838407
M. Wt: 300.58 g/mol
InChI Key: BIRHKHLYBBPTDO-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of bromine, chlorine, and a cyclopentyl group attached to the pyrrolopyrimidine core. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    N-Alkylation: The selective N-alkylation of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine to afford 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.

    Sonogashira Coupling: A Pd-catalyzed Sonogashira coupling with 3,3-diethoxy-propyne to yield the desired product.

    Cyclization: The cyclization of the intermediate with TBAF (tetra-n-butylammonium fluoride) to form the pyrrolopyrimidine core.

    Hydrolysis: Hydrolysis using hydrochloric acid to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.

    Oxidation: Reagents such as oxone and TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) are used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for the development of anticancer agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both bromine and chlorine atoms, which provide additional sites for chemical modification. This allows for the synthesis of a wide range of derivatives with diverse biological activities and chemical properties.

Properties

Molecular Formula

C11H11BrClN3

Molecular Weight

300.58 g/mol

IUPAC Name

6-bromo-2-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C11H11BrClN3/c12-9-5-7-6-14-11(13)15-10(7)16(9)8-3-1-2-4-8/h5-6,8H,1-4H2

InChI Key

BIRHKHLYBBPTDO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=CC3=CN=C(N=C32)Cl)Br

Origin of Product

United States

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